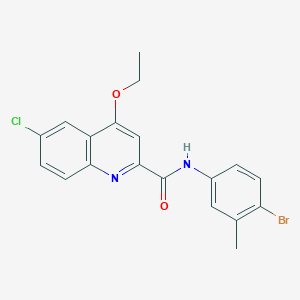
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H16BrClN2O2 and its molecular weight is 419.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This compound features a unique structure characterized by a bromophenyl group, a chloro group, and an ethoxy group attached to a quinoline core. Its potential applications span various fields, including medicinal chemistry, where it is being investigated for antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against several pathogens. The minimum inhibitory concentration (MIC) values for this compound were found to be remarkably low, indicating potent antimicrobial effects.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.23 | 0.26 |
| Escherichia coli | 0.30 | 0.35 |
The compound also exhibited biofilm inhibition capabilities against Staphylococcus aureus and Staphylococcus epidermidis, which is crucial in preventing chronic infections associated with biofilm-forming bacteria .
Anticancer Activity
The compound's anticancer properties have been investigated in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell growth regulation, leading to reduced proliferation rates in cancer cells.
- DNA Interaction : It binds to DNA, disrupting replication and transcription processes essential for cancer cell survival.
- Cellular Pathway Modulation : The compound affects signaling pathways that regulate apoptosis and cell cycle progression .
The mechanism of action of this compound involves:
- Binding to Enzymes : It inhibits enzyme activity crucial for microbial growth and cancer cell proliferation.
- DNA Interference : The compound disrupts DNA replication and transcription.
- Modulation of Cellular Pathways : It affects various signaling pathways that regulate cellular functions such as growth and survival.
Study on Antimicrobial Efficacy
In a study published in the ACS Omega, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The study utilized time-kill assays and biofilm formation assays, confirming the compound's effectiveness against resistant strains of bacteria .
Cancer Cell Line Studies
A separate investigation focused on the anticancer properties of this compound in human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c1-3-25-18-10-17(23-16-7-4-12(21)9-14(16)18)19(24)22-13-5-6-15(20)11(2)8-13/h4-10H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBSBUYMUJBAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















